cis-9-Nonadecenoic acid
Description
Significance of Fatty Acid Research in Biological Systems
Fatty acids are fundamental components of lipids and are essential for a wide range of biological functions, including energy storage, metabolic processes, and providing structural integrity to cells. researchgate.net They are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. microbenotes.com While even-chain fatty acids like palmitic acid (C16) and stearic acid (C18) are the most common in nature, there is a growing scientific interest in odd-chain fatty acids (OCFAs), which contain an odd number of carbon atoms. wikipedia.org
Historically, OCFAs were considered to be of little physiological importance in humans and were often used merely as internal standards in laboratory analyses due to their low concentrations. mdpi.com However, recent research has highlighted their potential as valuable lipids with diverse applications. frontiersin.org OCFAs are now being investigated as biomarkers for dietary intake and their correlation with the risk of chronic diseases. frontiersin.org Unlike even-chain fatty acids, which are metabolized to acetyl-CoA, the β-oxidation of OCFAs yields propionyl-CoA. wikipedia.orgnews-medical.net This distinct metabolic fate allows them to enter different biochemical pathways, such as gluconeogenesis, meaning they can replenish metabolic intermediates in a way that even-chain fatty acids cannot. news-medical.net This unique characteristic underscores the emerging importance of studying odd-chain fatty acids and their specific roles in health and disease. researchgate.net
Classification and Nomenclature of Monounsaturated Fatty Acids, with Emphasis on cis-9-Nonadecenoic Acid
Fatty acids are broadly classified based on the length of their carbon chain and the presence and number of double bonds. microbenotes.combyjus.com Saturated fatty acids contain no carbon-carbon double bonds, monounsaturated fatty acids (MUFAs) have one, and polyunsaturated fatty acids (PUFAs) have two or more. researchgate.netfiveable.me
The nomenclature of fatty acids follows specific systems to precisely describe their structure. The Delta (Δ) system numbers the carbon atoms starting from the carboxyl (-COOH) group, while the Omega (ω) system starts from the methyl (-CH3) end of the chain. fiveable.me The position of a double bond is indicated by the number of the carbon atom where it begins. Furthermore, the geometry of the double bond is specified as either cis or trans. In a cis configuration, the hydrogen atoms are on the same side of the double bond, causing a kink in the chain, which is the most common form in nature. researchgate.net
This compound fits into this classification as an odd-chain monounsaturated fatty acid. ebi.ac.uk Its name provides specific structural information:
Nonadecenoic acid : Indicates a 19-carbon chain (nonadeca-) with one double bond (-en-) and a carboxylic acid functional group (-oic acid). microbenotes.com
9- : According to the Delta nomenclature, this number specifies that the single double bond is located between the 9th and 10th carbon atoms, counting from the carboxyl group. fiveable.meebi.ac.uk
cis- : Describes the stereochemistry of the double bond, where the adjacent parts of the carbon chain are on the same side of the double bond. researchgate.net
It is also known by its lipid shorthand C19:1n-10, indicating 19 carbons, 1 double bond, and the position of the double bond 10 carbons from the methyl (omega) end. nih.gov It belongs to the class of organic compounds known as long-chain fatty acids, which are defined as having an aliphatic tail containing between 13 and 21 carbon atoms.
Historical Context of this compound Discovery and Initial Characterization
The discovery and initial characterization of this compound are notably linked to research on the medicinal properties of the reishi mushroom, Ganoderma lucidum. ebi.ac.ukresearchgate.net Researchers investigating ethanolic extracts from the spores of G. lucidum found that they could inhibit the proliferation of tumor cells and induce apoptosis (programmed cell death) in HL-60 cells. researchgate.net The active components were identified as long-chain fatty acids, specifically C19 fatty acids, which had not been previously reported in these spores. ebi.ac.ukresearchgate.net
Through further analysis, this compound, along with nonadecanoic acid, was identified as one of the key C19 fatty acids responsible for this anti-tumor activity. researchgate.net The initial characterization to determine its precise structure involved esterification of the fatty acid mixture followed by analysis. The exact location of the double bond at the 9th position was demonstrated through gas chromatography-mass spectrometry (GC-MS) analysis of an adduct prepared from the fatty acid and dimethyl disulfide. ebi.ac.ukresearchgate.net In addition to its discovery in fungi, this compound has also been identified in other natural sources, including the marine mollusk Siphonaria denticulata. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (9Z)-nonadec-9-enoic acid |
| Synonyms | This compound, 9Z-Nonadecenoic acid, C19:1n-10 |
| Molecular Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.5 g/mol |
| Monoisotopic Mass | 296.27153 Da |
| Chemical Class | Long-Chain Fatty Acid, Monounsaturated Fatty Acid |
| InChI Key | YOKHLRHWEXTWJR-KHPPLWFESA-N |
| SMILES | CCCCCCCCC\C=C/CCCCCCCC(O)=O |
Data sourced from PubChem and ChEBI. ebi.ac.uknih.govuni.lu
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetyl-CoA |
| This compound |
| Dimethyl disulfide |
| Nonadecanoic acid |
| Palmitic acid |
| Propionyl-CoA |
Structure
2D Structure
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(Z)-nonadec-9-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h10-11H,2-9,12-18H2,1H3,(H,20,21)/b11-10- |
InChI Key |
YOKHLRHWEXTWJR-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Cis 9 Nonadecenoic Acid
Isolation and Identification from Fungal Sources
Fungi are a significant natural source of cis-9-nonadecenoic acid, where it functions as a metabolite.
Ganoderma lucidum Spores as a Primary Source
Research has pinpointed the spores of the reishi mushroom, Ganoderma lucidum, as a notable source of this compound. ebi.ac.uk Studies involving ethanolic extracts of these spores have led to the isolation and identification of this C19 fatty acid. nih.govresearchgate.net The identification process involved esterification of the fatty acid mixture from the spores, followed by analysis. nih.gov Specifically, the location of the double bond at the ninth carbon was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of an adduct formed with dimethyl disulfide. nih.gov Alongside nonadecanoic acid, this compound is considered a key active compound within these spores. nih.govresearchgate.net
Role as a Fungal Metabolite
This compound is classified as a fungal metabolite, meaning it is a product of metabolic reactions within fungi. ebi.ac.ukebi.ac.uk This classification highlights its role in the biochemical pathways of fungal organisms like yeasts and molds. ebi.ac.ukebi.ac.uk Its presence is not merely incidental; it is an integral part of the fungus's metabolic framework. nih.govnih.govzfin.org
Presence in Other Biological Matrices (Non-Human)
Beyond its well-documented occurrence in fungi, this compound has been detected in other non-human biological contexts, offering insights into its broader ecological distribution.
Potential Occurrence in Marine Particulate Matter
Investigations into the composition of marine environments have suggested the presence of this compound in suspended particulate matter. awi.de Lipids, including fatty acids, are widely used as biomarkers in ecological and biogeochemical studies to understand the origin and processing of organic material in marine ecosystems. mun.caresearchgate.net The analysis of fatty acids from particulate matter, collected via filtration or centrifugation, helps in delineating the cycling and transfer of carbon and other materials within the marine food web. awi.demun.ca While direct quantification in all marine particulate matter is complex, the methodologies exist to identify specific fatty acids like this compound. awi.de
Comparative Analysis in Microbial Fatty Acid Profiles
Table 1: Microbial Sources and Fatty Acid Profile Context
| Microbial Genus/Group | Predominant Fatty Acids Mentioned in Studies | Relevance of this compound |
|---|---|---|
| Lactobacillus | Palmitic acid (C16:0), Oleic acid (C18:1,cis-9), cis-Vaccenic acid (C18:1,cis-11), Dihydrosterculic acid (cycC19:0) | Part of the broader fatty acid profile, with its presence and concentration influenced by environmental factors and specific strains. frontierspartnerships.orgnih.gov |
| Candida albicans | cis-9-Heptadecenoic acid (C17:1d9) | Used as an indicator for this species in some metabolic profiling studies. nih.gov |
Occurrences in Ruminant-Derived Products for Comparative Studies (excluding human consumption aspects)
This compound has been identified in the fatty acid profiles of milk from ruminant animals such as cows, sheep, and goats. researchgate.netresearchgate.net Its presence is often part of a complex mixture of fatty acids that differ significantly from those found in non-ruminant milk. researchgate.netresearchgate.net The unique microbial ecosystem in the rumen of these animals leads to the synthesis of a diverse array of fatty acids, including odd-chain and trans fatty acids. mdpi.com Comparative studies analyzing the milk fat composition across different species under identical conditions provide valuable data on these differences. researchgate.netresearchgate.net For example, Borgou cattle have been shown to have milk with higher contents of C19:0 compared to White Fulani cattle. nih.gov The manipulation of ruminant diets, such as supplementation with tannins, can alter the rumen microbial community and subsequently the fatty acid profile, affecting the biohydrogenation of unsaturated fatty acids. wiley.com These comparative analyses are crucial for understanding lipid metabolism in different species. nih.gov
Table 2: Comparative Fatty Acid Information in Ruminant vs. Non-Ruminant Milk
| Species Type | Key Fatty Acid Characteristics Mentioned in Studies |
|---|---|
| Ruminants (Bovine, Ovine, Caprine) | Higher in saturated fatty acids (SFAs) and odd- and branched-chain fatty acids (OBCFAs). researchgate.netresearchgate.net Ovine milk shows high levels of monounsaturated fatty acids (MUFAs). researchgate.netresearchgate.net Contain unique trans fatty acids due to rumen biohydrogenation. mdpi.com |
| Non-Ruminants (Equine, Asine) | Higher in polyunsaturated fatty acids (PUFAs). researchgate.netresearchgate.net |
Biosynthesis and Metabolic Pathways of Cis 9 Nonadecenoic Acid
Proposed Desaturation Pathways
The introduction of a cis double bond at the ninth carbon position is a critical step in the formation of many common unsaturated fatty acids. In the case of cis-9-nonadecenoic acid, this involves the desaturation of its saturated precursor, nonadecanoic acid.
The formation of this compound from nonadecanoic acid is catalyzed by a class of enzymes known as Δ9-desaturases. wikipedia.org These enzymes introduce a double bond between the 9th and 10th carbon atoms (counting from the carboxyl end) of the fatty acid chain. wikipedia.org This process has been observed in various organisms, including fungi like Ganoderma lucidum (reishi mushroom), from which this compound has been isolated. ebi.ac.ukresearchgate.net The location of this double bond has been confirmed using techniques like gas chromatography-mass spectrometry (GC-MS) by analyzing the fragmentation pattern of the fatty acid derivative. ebi.ac.ukresearchgate.net
In some cases, odd-chain fatty acids like nonadecanoic acid can be synthesized by initiating the fatty acid synthesis pathway with propionyl-CoA instead of the more common acetyl-CoA. gdx.net Subsequent elongation and desaturation steps then lead to the formation of odd-chain unsaturated fatty acids.
Δ9-desaturases are crucial enzymes in lipid metabolism across all kingdoms of life. researchgate.netnih.gov They are responsible for the synthesis of monounsaturated fatty acids from saturated fatty acids. wikipedia.orgresearchgate.net For instance, they catalyze the conversion of stearic acid (18:0) to oleic acid (18:1n-9) and palmitic acid (16:0) to palmitoleic acid (16:1n-7). researchgate.netnih.gov These monounsaturated fatty acids are key components of membrane phospholipids (B1166683) and stored triglycerides, influencing membrane fluidity and serving as precursors for more complex lipids. researchgate.netnih.gov
The activity of Δ9-desaturases is regulated at the transcriptional level and is influenced by various factors, including diet and temperature. researchgate.netnih.gov In some organisms, the overexpression of Δ9-desaturase genes has been shown to increase the production of unsaturated fatty acids. For example, in the yeast Yarrowia lipolytica, overexpressing the Δ9 fatty acid desaturase gene (OLE1) led to a significant increase in the content of odd-chain fatty acids, particularly cis-9-heptadecenoic acid (C17:1). mdpi.com This highlights the potential of these enzymes in the tailored production of specific fatty acids.
Enzymatic Introduction of the cis-9 Double Bond in Nonadecanoic Acid Precursors
Metabolic Flux and Incorporation into Complex Lipids in Model Organisms
Once synthesized, this compound can be incorporated into various complex lipids, such as triglycerides and phospholipids. This process is essential for its storage and functional roles within the cell.
Studies in differentiating adipocytes have shown that odd-chain unsaturated fatty acids, including those with a Δ9 double bond, are incorporated into all major lipid classes. nih.gov This indicates that the enzymes responsible for lipid assembly, such as acyltransferases, can utilize odd-chain fatty acids as substrates. nih.gov
In the oleaginous yeast Yarrowia lipolytica, engineered strains have been developed to produce significant amounts of odd-chain fatty acids. frontiersin.orgnih.gov These fatty acids, including C17:1, are incorporated into the yeast's storage lipids (triacylglycerols). mdpi.com The metabolic flux towards odd-chain fatty acid synthesis can be influenced by the availability of precursors like propionate (B1217596). mdpi.comfrontiersin.org
The table below summarizes findings on the incorporation of odd-chain fatty acids in model organisms.
| Model Organism | Key Findings | References |
| 3T3-L1 differentiating adipocytes | Unsaturated odd-chain fatty acids with Δ9 linkages accumulate in all major lipid classes. | nih.gov |
| Yarrowia lipolytica | Overexpression of Δ9-desaturase increases the content of odd-chain fatty acids, which are incorporated into storage lipids. | mdpi.com |
| Mouse Liver | Dietary odd-chain fatty acids are incorporated into hepatic lipids. | nih.gov |
Comparative Analysis of Odd-Chain Fatty Acid Biosynthesis Mechanisms in Diverse Organisms
The biosynthesis of odd-chain fatty acids (OCFAs) is not universal and the mechanisms can vary between different organisms.
Microorganisms: Many microorganisms, including bacteria and yeasts, can produce OCFAs. frontiersin.orgnih.gov The primary route involves the use of propionyl-CoA as a primer for fatty acid synthesis, leading to the formation of odd-numbered acyl chains. frontiersin.org Subsequent desaturation by enzymes like Δ9-desaturase can then introduce double bonds. mdpi.com In some engineered strains of Yarrowia lipolytica, the de novo synthesis of OCFAs has been achieved without external propionate supplementation by engineering a metabolic pathway to produce propionyl-CoA from other carbon sources. frontiersin.orgnih.gov
Plants: In higher plants, the formation of monounsaturated fatty acids is dominated by the Δ9 desaturation of stearic acid to form oleic acid. nih.gov However, in some species, Δ9 desaturation of palmitic acid occurs, followed by elongation to form (n-7) octadecenoic acid. nih.gov The synthesis of odd-chain fatty acids is generally less common.
Animals: In animals, OCFAs can be obtained from the diet, particularly from dairy and ruminant fats. nih.govresearchgate.net There is also evidence for endogenous production, possibly through α-oxidation of even-chain fatty acids, which involves the removal of one carbon atom. researchgate.net Differentiating human adipocytes have shown an increased concentration of OCFAs, suggesting an endogenous synthesis pathway. nih.govresearchgate.net The subsequent desaturation of these odd-chain saturated fatty acids by Δ9-desaturases leads to the formation of odd-chain monounsaturated fatty acids. nih.gov
The following table provides a comparative overview of OCFA biosynthesis in different organisms.
| Organism Group | Primary Biosynthesis Mechanism(s) | Key Enzymes |
| Microorganisms (e.g., Yarrowia lipolytica) | Propionyl-CoA as a primer for fatty acid synthesis, followed by desaturation. | Fatty Acid Synthase, Δ9-Desaturase |
| Plants | Primarily even-chain fatty acid synthesis; some species exhibit elongation of Δ9-desaturated palmitic acid. | Δ9-Desaturase, Elongases |
| Animals | Dietary intake and potential endogenous synthesis via α-oxidation of even-chain fatty acids, followed by desaturation. | α-hydroxylase, Δ9-Desaturase |
Enzymology and Gene Regulation in Cis 9 Nonadecenoic Acid Metabolism
Characterization of Desaturase Enzymes Involved in cis-9-Nonadecenoic Acid Synthesis
The introduction of a double bond at the ninth carbon position of a saturated fatty acid precursor is a critical step in the synthesis of this compound. This reaction is catalyzed by a class of enzymes known as Δ9-desaturases, also referred to as stearoyl-CoA desaturases (SCDs). bohrium.comwikipedia.orgwikipedia.org These enzymes are typically membrane-bound and located in the endoplasmic reticulum. aocs.orgnih.gov
Δ9-desaturases are iron-containing enzymes that utilize molecular oxygen and reducing equivalents, often from NADH, to introduce a cis double bond between carbons 9 and 10 of a fatty acyl-CoA substrate. wikipedia.orgnih.gov The primary substrates for these enzymes are typically palmitoyl-CoA (16:0) and stearoyl-CoA (18:0). In the context of this compound (19:1n-10), the direct precursor would be nonadecanoic acid (19:0). The enzyme would catalyze the conversion of nonadecanoyl-CoA to cis-9-nonadecenoyl-CoA.
Studies have identified several isoforms of Δ9-desaturase in various organisms, each with distinct tissue distribution and regulatory properties. bohrium.com For instance, in mammals, multiple SCD isoforms have been characterized. wikipedia.org While the primary focus of much research has been on the desaturation of C16 and C18 fatty acids, the enzymatic machinery to desaturate a C19 precursor exists. The substrate specificity of these desaturases can be influenced by the organism and cellular environment.
| Enzyme Family | Specific Enzyme | Substrate(s) | Product | Cellular Location |
| Acyl-CoA Desaturases | Δ9-Desaturase (Stearoyl-CoA Desaturase) | Nonadecanoyl-CoA | cis-9-Nonadecenoyl-CoA | Endoplasmic Reticulum |
Identification and Functional Analysis of Elongase Systems Contributing to C19 Chain Length
The synthesis of the C19 backbone of nonadecenoic acid requires the action of fatty acid elongase systems. These enzyme systems, located in the endoplasmic reticulum, are responsible for extending the carbon chain of fatty acids. aocs.orgdiva-portal.org The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. diva-portal.org
The initial and rate-limiting step is catalyzed by a fatty acid elongase (ELOVL). bohrium.comdiva-portal.org There are seven known ELOVL proteins in mammals (ELOVL1-7), each exhibiting different substrate specificities. diva-portal.orgnih.gov ELOVLs that prefer saturated and monounsaturated fatty acids as substrates, such as ELOVL1, ELOVL3, ELOVL6, and ELOVL7, would be responsible for elongating a shorter saturated fatty acid to the C19 length. diva-portal.org For instance, palmitoyl-CoA (16:0) could be elongated to stearoyl-CoA (18:0) by ELOVL6, and subsequently, an additional two-carbon unit could be added, or a C17 precursor could be elongated to a C19 fatty acid. The production of the odd-chain precursor, propionyl-CoA, is a key step for the synthesis of odd-chain fatty acids. mdpi.com
The functionality of these elongase systems has been confirmed through various studies, including genetic complementation in yeast and analysis of transgenic organisms. bohrium.complos.org The specific ELOVL enzyme responsible for the final elongation step to produce nonadecanoic acid would depend on the available precursors and the expression profile of ELOVLs in the specific cell type.
| Enzyme System | Key Enzyme Component | Function | Substrate Example | Product Example |
| Fatty Acid Elongase (FAE) System | Fatty Acid Elongase (ELOVL) | Condensation (rate-limiting step) | Heptadecanoyl-CoA (17:0) | 3-Ketononadecanoyl-CoA |
| 3-Ketoacyl-CoA Reductase (KAR) | First Reduction | 3-Ketononadecanoyl-CoA | 3-Hydroxynonadecanoyl-CoA | |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | Dehydration | 3-Hydroxynonadecanoyl-CoA | trans-2-Nonadecenoyl-CoA | |
| trans-2,3-Enoyl-CoA Reductase (TER) | Second Reduction | trans-2-Nonadecenoyl-CoA | Nonadecanoyl-CoA (19:0) |
Transcriptional and Post-Translational Regulation of Enzymes in this compound Pathways
The expression and activity of both desaturase and elongase enzymes are meticulously controlled at the transcriptional and post-translational levels to maintain lipid homeostasis. bohrium.com
Transcriptional Regulation: The genes encoding Δ9-desaturases and ELOVLs are regulated by several key transcription factors. nih.govnih.gov Sterol Regulatory Element-Binding Protein-1 (SREBP-1) is a major activator of genes involved in lipogenesis, including those for fatty acid synthesis and desaturation. nih.govnih.gov Increased levels of nuclear SREBP-1 correlate with enhanced expression of ELOVL6 and Δ9-desaturase. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, also play a crucial role. nih.govnih.gov PPARα is involved in the induction of genes for fatty acid oxidation and has been shown to regulate the expression of desaturases and elongases. nih.govnih.gov Other transcription factors implicated in the regulation of these pathways include Liver X Receptor (LXR), Carbohydrate-Regulatory Element-Binding Protein (ChREBP), and MAX-like factor X (MLX). nih.govnih.gov These factors respond to various nutritional and hormonal signals, allowing the cell to adapt its fatty acid metabolism to changing conditions. bohrium.comnih.gov
Post-Translational Regulation: Beyond transcriptional control, the activity of enzymes in fatty acid metabolism can be modulated by post-translational modifications (PTMs). wiley.comfrontiersin.org PTMs are covalent modifications to proteins that can alter their function, stability, or localization. wiley.com
One such modification is O-GlcNAcylation, the attachment of a single N-acetylglucosamine residue to proteins. wiley.com This modification has been shown to regulate fatty acid synthase (FAS) and other lipogenic enzymes. wiley.com Acetylation, the addition of an acetyl group to lysine (B10760008) residues, is another important PTM. frontiersin.org Hyperacetylation of key metabolic enzymes, including those involved in fatty acid metabolism, has been observed in various metabolic states. frontiersin.org Other acylations, such as succinylation and myristoylation, also play a role in regulating metabolic enzymes. frontiersin.orgmdpi.com These modifications can provide a rapid mechanism to fine-tune enzyme activity in response to metabolic cues. creative-proteomics.com
| Regulatory Level | Key Regulators | Target Enzymes | Effect on this compound Synthesis |
| Transcriptional | SREBP-1 | Δ9-Desaturase, ELOVLs | Upregulation |
| PPARα | Δ9-Desaturase, ELOVLs | Upregulation/Downregulation (context-dependent) | |
| LXR | Δ9-Desaturase | Upregulation | |
| ChREBP/MLX | Δ9-Desaturase, ELOVLs | Upregulation (in response to glucose) | |
| Post-Translational | O-GlcNAcylation | Lipogenic enzymes | Modulation of enzyme activity |
| Acetylation | Fatty acid metabolism enzymes | Modulation of enzyme activity | |
| Other Acylations (e.g., Succinylation) | Fatty acid metabolism enzymes | Modulation of enzyme activity |
Advanced Analytical Methodologies for Cis 9 Nonadecenoic Acid Characterization
Spectroscopic Techniques for Structural Elucidation and Stereoisomer Discrimination
Spectroscopy is fundamental in determining the molecular structure of cis-9-Nonadecenoic acid. It allows for the confirmation of the double bond's configuration and its exact position along the acyl chain, which are critical for differentiating it from other nonadecenoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the cis (or Z) configuration of the double bond in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of a fatty acid, the signals corresponding to the olefinic protons (the hydrogens attached to the double-bonded carbons) are particularly informative. For this compound, these protons typically appear as a multiplet around 5.3 ppm. magritek.com The shape and coupling constants of this signal can help confirm the cis geometry. The allylic protons (CH₂ groups adjacent to the double bond) also show a characteristic chemical shift, distinct from the other methylene (B1212753) groups in the saturated portion of the chain. magritek.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. The carbons of the double bond in a cis configuration have specific chemical shifts, which differ from those in a trans configuration. For long-chain fatty acids, the carbons of a cis double bond typically resonate at around 130 ppm. cdnsciencepub.com Furthermore, the chemical shifts of the adjacent allylic carbons are also indicative of the double bond's stereochemistry, generally appearing between 27 and 28 ppm for cis isomers. cdnsciencepub.com
The following table summarizes typical NMR data for identifying the key structural features of monounsaturated fatty acids like this compound.
| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Significance for this compound |
| Olefinic Protons (-CH=CH-) | ¹H | ~ 5.3 | Confirms the presence of a double bond. |
| Allylic Protons (-CH₂-CH=) | ¹H | ~ 2.0 | Indicates protons adjacent to the double bond. |
| Terminal Methyl Protons (-CH₃) | ¹H | ~ 0.9 | Identifies the end of the fatty acid chain. |
| Carboxylic Acid Proton (-COOH) | ¹H | > 10 | Identifies the acid functional group. |
| Olefinic Carbons (-C H=C H-) | ¹³C | ~ 130 | Confirms the presence and configuration of the double bond. |
| Allylic Carbons (-C H₂-CH=) | ¹³C | ~ 27.2 | Supports the assignment of the cis configuration. |
| Carboxyl Carbon (-C OOH) | ¹³C | ~ 180 | Identifies the carboxylic acid group. |
Mass Spectrometry (MS) Fragmentation Patterns for Positional Isomerism, including Dimethyl Disulfide Adduct Formation
While NMR is excellent for stereochemistry, mass spectrometry (MS) is crucial for determining the precise location of the double bond. Standard electron ionization mass spectrometry (EI-MS) of underivatized fatty acid methyl esters (FAMEs) often produces ambiguous fragments, making it difficult to pinpoint the double bond position. To overcome this, chemical derivatization is employed to "fix" the double bond's location, leading to a predictable and informative fragmentation pattern.
One of the most effective methods for this purpose is the formation of dimethyl disulfide (DMDS) adducts. researchgate.net The fatty acid (or its methyl ester) is reacted with DMDS in the presence of an iodine catalyst. nsf.gov This reaction adds a methylthio (-SCH₃) group to each carbon of the original double bond.
When the DMDS adduct of methyl 9-nonadecenoate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it undergoes fragmentation upon electron ionization. The key fragmentation event is the cleavage of the carbon-carbon bond that was originally the double bond, located between the two newly added methylthio groups. researchgate.netnih.gov This results in two major diagnostic fragment ions. For this compound, the adduct is 9,10-bis(methylthio)nonadecanoate. The cleavage between C-9 and C-10 yields two primary fragment ions that reveal the original position of the unsaturation. nih.govresearchgate.net
The mass spectrum of the DMDS adduct provides clear evidence for the double bond at the C-9 position, a task that is challenging with other MS techniques alone. ebi.ac.ukresearchgate.net This method is a convenient and reliable one-pot derivatization for locating double bonds in monounsaturated fatty acids. nsf.gov
Chromatographic Separation and Quantification
Chromatography is the cornerstone for separating this compound from complex mixtures, such as those found in biological samples, and for its quantification. Gas chromatography and high-performance liquid chromatography are the most widely used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs)
Gas chromatography is the predominant technique for fatty acid analysis. hplc.eu For GC analysis, the carboxylic acid group of this compound is typically converted into a more volatile methyl ester, forming methyl cis-9-nonadecenoate. This process is a type of derivatization known as esterification. hplc.eunih.gov These fatty acid methyl esters (FAMEs) have better chromatographic properties, leading to sharper peaks and improved separation. ijastnet.com
In GC-MS analysis, the FAMEs are separated on a capillary column based on their boiling points and polarity. mdpi.com The retention time helps in preliminary identification. After separation, the eluting compounds enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each peak, which serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries (e.g., NIST) or known standards. mdpi.comekb.eg The combination of GC for separation and MS for identification makes GC-MS a powerful tool for analyzing complex fatty acid profiles. ijastnet.com
High-Performance Liquid Chromatography (HPLC) and Related Techniques
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative and complementary approach to GC for fatty acid analysis. hplc.eu A key advantage of HPLC is that it can often be performed without derivatization, analyzing the free fatty acid directly. hplc.eu It is particularly useful for separating fatty acids based on different structural characteristics.
Non-aqueous reversed-phase HPLC (NARP-HPLC) is widely used for lipid analysis. upce.cz In this technique, separation is based on the fatty acid's hydrophobicity. Retention generally increases with the length of the carbon chain and decreases with the number of double bonds. upce.czjsbms.jp While separating positional isomers like this compound from cis-10-Nonadecenoic acid can be challenging, specialized columns and optimized mobile phase gradients can achieve this separation. jsbms.jp HPLC can be coupled with various detectors, including UV, evaporative light scattering (ELS), or mass spectrometry (LC-MS), for sensitive detection and quantification. nih.govwiley.comnih.gov LC-MS, in particular, combines the separation power of HPLC with the detection specificity of MS, making it a highly effective technique for analyzing complex biological samples. jsbms.jp
Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization is employed for several reasons: to increase volatility for GC analysis, to enhance detection sensitivity in HPLC, or to create specific fragmentation patterns in MS.
Esterification to FAMEs : As mentioned, conversion to fatty acid methyl esters (FAMEs) is the most common derivatization for GC analysis. nih.govnih.gov Reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) are frequently used for this purpose. wiley.commdpi.com
Picolinyl Esters and Pyrrolidides : For mass spectrometry, derivatizing the carboxyl group to form picolinyl esters or N-acyl pyrrolidides can also help in locating double bonds. These derivatives produce charge-remote fragmentations that are indicative of the double bond's position. jsbms.jpird.fr
Fluorescent Labeling for HPLC : To enhance detection sensitivity in HPLC with fluorescence detection, the carboxylic acid can be derivatized with a fluorescent tag. Reagents such as 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) or 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be used, allowing for the detection of fatty acids at very low concentrations. nih.gov This is particularly useful when analyzing trace amounts of the compound.
The following table outlines common derivatization strategies and their primary analytical benefits.
| Derivatization Strategy | Reagent Example | Primary Analytical Technique | Benefit |
| Methyl Esterification | Boron Trifluoride-Methanol (BF₃-MeOH) | GC-MS | Increases volatility and improves peak shape. wiley.com |
| Thiol Adduct Formation | Dimethyl Disulfide (DMDS) | GC-MS | "Fixes" double bond position for unambiguous MS fragmentation. researchgate.net |
| Pyrrolidide Formation | Pyrrolidine | GC-MS | Induces charge-remote fragmentation to locate double bonds. jsbms.jpird.fr |
| Fluorescent Labeling | DAABD-AE | HPLC-Fluorescence/MS | Significantly enhances detection sensitivity. nih.gov |
Quantitative Method Development and Validation in Biological Matrices (Non-Human)
The accurate quantification of this compound in non-human biological matrices is essential for research in animal nutrition, physiology, and food science. The development of robust analytical methods requires careful optimization and thorough validation to ensure reliable and reproducible results. The primary analytical platforms employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) or other sensitive detectors. ijastnet.comsciforschenonline.org
Method development for fatty acid analysis, including this compound, typically begins with sample preparation, which involves lipid extraction and derivatization. Common lipid extraction techniques for animal tissues include the Folch and Bligh-Dyer methods, which use a chloroform (B151607) and methanol solvent system to isolate lipids from other cellular components. oup.com For GC analysis, the extracted fatty acids are almost always converted into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process, often using reagents like boron trifluoride in methanol (BF₃-MeOH). nih.govresearchgate.net This derivatization step is crucial for improving chromatographic separation and detection sensitivity. researchgate.net
Once the sample is prepared, it is analyzed using chromatographic techniques. Gas chromatography with flame ionization detection (GC-FID) is a widely used, robust, and sensitive method for quantifying FAMEs. sciforschenonline.orgjppres.com For more complex matrices or when structural confirmation is needed, gas chromatography-mass spectrometry (GC-MS) is employed, offering high selectivity and the ability to identify compounds based on their mass spectra. ijastnet.comoup.com Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), provides an alternative that can sometimes analyze fatty acids without derivatization, offering high sensitivity and specificity. nih.govuni-wuppertal.de
The validation of these analytical methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
A study on retail bovine milk in China developed and validated a GC-MS method to quantify 82 fatty acids. frontiersin.org The validation demonstrated excellent linearity, with determination coefficients (R²) greater than 0.9991 for all FAMEs. The limits of quantitation (LOQ) ranged from 1.9 to 990.1 μg/L, and recoveries were between 81.4% and 108.3%. frontiersin.org Similarly, a GC-EI-qMS method for analyzing fatty acids in suet oil showed good linearity (r² > 0.999) and recovery ranges of 82.1%–98.7%. nih.gov
For LC-MS based approaches, a strategy for quantifying both free and esterified fatty acids in meat was developed. nih.gov This method used a derivatization agent (DMAQ) to enhance detection sensitivity. The validation in a meat extract matrix showed excellent linearity and precision for numerous fatty acids. nih.gov
The following tables present examples of method validation data from studies analyzing fatty acids in non-human biological matrices.
Table 1: Example of GC-MS Method Validation for Fatty Acid Analysis in Bovine Milk
This table summarizes typical validation parameters for a gas chromatography-mass spectrometry (GC-MS) method developed for the quantitative analysis of various fatty acid methyl esters (FAMEs) in a bovine milk matrix. frontiersin.org
| Validation Parameter | Result |
| Linearity (R²) | >0.9991 |
| Limit of Quantitation (LOQ) | 0.04 to 23.7 µg/mL |
| Accuracy (Recovery) | 81.4% to 108.3% |
| Precision (RSD%) | Not specified |
| Internal Standard | Not specified |
Table 2: Example of LC-MS/MS Method Validation for Fatty Acid Analysis in Animal Tissue (Meat Extract)
This table details the validation results for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for quantifying fatty acids in a meat extract matrix after derivatization. nih.gov
| Analyte Example | Linearity Range (µg/L) | Regression Equation | R² | Precision (Intra-day RSD%) | Accuracy (Recovery %) |
| cis-9-Hexadecenoic acid | 0.5–1,000 | y=7.04e4x + 8.35e3 | 0.9983 | 3.74 | 79 - 96.5 |
| Heptadecanoic acid | 0.5–1,000 | y=1.05e4x + 1.59e5 | 0.9994 | 2.37 | 70 - 90.0 |
| Stearic acid | 0.5–1,000 | y=1.21e4x + 1.96e5 | 0.9986 | 2.59 | 73 - 92.4 |
| cis-9-Octadecenoic acid | 0.5–1,000 | y=5.41e4x−9.54e3 | 0.9992 | 3.53 | 68 - 84.1 |
Biological and Cellular Mechanisms of Cis 9 Nonadecenoic Acid
Modulation of Cellular Proliferation and Apoptosis in Cell Lines
Inhibition of HL-60 Cell Proliferation
Cis-9-nonadecenoic acid has been identified as an active compound with anti-tumor properties, specifically demonstrating the ability to inhibit the proliferation of cancer cells. researchgate.netebi.ac.uk Research involving constituents isolated from the spores of the reishi mushroom, Ganoderma lucidum, identified this compound as one of the key C-19 fatty acids responsible for inhibiting the growth of the human promyelocytic leukemia cell line, HL-60. researchgate.netebi.ac.uk
In comparative studies, the inhibitory effects of various long-chain fatty acids on HL-60 cell proliferation were examined. Generally, saturated fatty acids showed higher inhibitory activity than their corresponding monounsaturated counterparts. jst.go.jpebi.ac.uk For instance, nonadecanoic acid (C19:0) exhibited the highest inhibitory activity among the tested fatty acids. jst.go.jpresearchgate.net The unsaturated C19 fatty acid, cis-10-nonadecenoic acid (an isomer of this compound), was found to be less potent than its saturated form in inhibiting HL-60 cell proliferation. jst.go.jpebi.ac.uk One study reported an IC₅₀ value of 295 µM for cis-10-nonadecenoic acid's inhibition of HL-60 cell proliferation. caymanchem.combiomol.com
| Fatty Acid | Chemical Formula | IC₅₀ Value (µM) for HL-60 Cell Proliferation Inhibition | Reference |
|---|---|---|---|
| Nonadecanoic acid | C19:0 | 68 ± 7 | jst.go.jp |
| Heptadecanoic acid | C17:0 | 120 ± 23 | jst.go.jp |
| Octadecanoic acid | C18:0 | 127 ± 4 | jst.go.jp |
| Hexadecanoic acid | C16:0 | 132 ± 25 | jst.go.jp |
| cis-10-Nonadecenoic acid | C19:1 | 295 | caymanchem.combiomol.com |
Induction of Apoptosis in Promyelocytic Cell Lines
Beyond inhibiting proliferation, this compound is a known inducer of apoptosis, or programmed cell death, in promyelocytic cell lines such as HL-60. researchgate.netebi.ac.uk This apoptotic activity is a crucial component of its anti-tumor effect. ebi.ac.uk Studies on ethanolic extracts from Ganoderma lucidum spores, which contain this compound, confirmed the induction of apoptosis in HL-60 cells. researchgate.net
Further investigations using annexin-V FITC/PI double staining quantified the apoptotic effects. When HL-60 cells were treated with cis-10-nonadecenoic acid, the population of early apoptotic cells progressively increased over 24 hours, indicating a clear pro-apoptotic mechanism. researchgate.net The process of apoptosis induction involves various cellular pathways, including the activation of caspases and the release of cytochrome c from mitochondria, which are common mechanisms for organic arsenicals that also induce apoptosis in HL-60 cells. nih.gov
Role as a Biological Agent in Cellular Processes (Non-Human)
This compound is a naturally occurring fatty acid found in various organisms where it participates in normal biological processes. It has been identified as a fungal metabolite produced by the reishi mushroom, Ganoderma lucidum. ebi.ac.uk In the context of non-human organisms, long-chain fatty acids like nonadecanoic acid (the saturated C19 counterpart) are used by termites as part of their defense mechanisms.
Interactions with Intracellular Signaling Pathways (e.g., p53 activity in long-chain fatty acid context)
Long-chain fatty acids, including monounsaturated forms like this compound, have been shown to interact with critical intracellular signaling pathways. A notable interaction is with the tumor suppressor protein p53. nih.gov Research indicates that both saturated and monounsaturated long-chain fatty acids can inhibit the DNA binding activity of the p53 protein. caymanchem.comnih.gov The specific structure of the fatty acid, including the presence of a cis double bond and a free carboxyl group, is important for this inhibitory action. nih.gov Specifically, cis-10-nonadecenoic acid has been reported to inhibit p53 activity. biomol.comchemsrc.com
The p53 pathway is a central regulator of cellular metabolism, including fatty acid oxidation (FAO) and fatty acid synthesis (FAS). nih.govnih.gov p53 can promote FAO during periods of nutrient stress to maintain energy homeostasis. nih.govpnas.org It achieves this by upregulating genes involved in transporting fatty acids into the mitochondria for breakdown. nih.govpnas.org Conversely, p53 can inhibit the synthesis of new fatty acids. nih.gov The ability of certain long-chain fatty acids to inhibit p53's DNA binding function suggests a potential feedback mechanism where fatty acids could modulate the activity of this key cellular regulator. nih.gov
Influence on Membrane Fluidity and Cellular Structure in Model Organisms
The physical properties of this compound, particularly the kink introduced by the cis double bond, play a significant role in determining the fluidity of cellular membranes. nih.gov This rigid kink prevents the fatty acid chains from packing tightly together, which increases the fluidity of the membrane. nih.gov This is a critical adaptation mechanism for organisms, especially microbes, that live in varying temperatures. frontiersin.org
In model organisms like bacteria, adjusting the ratio of unsaturated to saturated fatty acids in the cell membrane is a primary strategy for adapting to environmental stress. asm.org
Low-Temperature Adaptation : Psychrophilic (cold-adapted) bacteria increase the proportion of unsaturated fatty acids, such as cis-9-hexadecenoic acid, in their membranes at lower temperatures. This helps maintain the necessary membrane fluidity for proper function in the cold. nih.govfrontiersin.org
High-Temperature Adaptation : Conversely, at higher temperatures, bacteria often decrease the ratio of unsaturated to saturated fatty acids to reduce membrane fluidity and maintain structural integrity. oup.com
Chemical Stress Adaptation : Some bacteria, like Pseudomonas putida, have been observed to convert cis-unsaturated fatty acids into their trans isomers when exposed to toxic substances like phenol. This isomerization reduces membrane fluidity, making the cell less permeable to the toxic compound. nih.gov
Participation in Microbial Stress Responses and Adaptation
This compound and its isomers are involved in the complex ways microbes respond and adapt to environmental stressors. The composition of fatty acids in the cell membrane is actively modified to cope with challenges such as changes in pH, salinity, temperature, and exposure to toxic substances. kosfaj.orgresearchgate.net
In Limosilactobacillus fermentum, exposure to different stress conditions resulted in varied production of C19 fatty acids. For example, under acid stress (pH 4), the production of cis-10-nonadecenoic acid was noted. kosfaj.org In gentamicin-resistant E. coli, the levels of cis-10-nonadecenoic acid were significantly decreased, suggesting a role for this fatty acid in the mechanisms of antibiotic resistance. mdpi.com Similarly, E. coli O157:H7 grown under ethanol (B145695) stress showed a relative decrease in its nonadecanoic acid (C19:0) content. asm.org These changes in fatty acid profiles are a key survival strategy, allowing bacteria to alter membrane permeability and withstand hostile environments. researchgate.net
| Fatty Acid | Control (37°C, pH 6.5) | Acid Stress (pH 4) | Alkaline Stress (pH 8) |
|---|---|---|---|
| Hexadecanoic acid (C16:0) | 32.06 | 27.99 | 15.42 |
| Oleic acid (C18:1 ω9c) | 20.07 | 14.07 | 11.96 |
| cis-10-Nonadecenoic acid (C19:1 iso I) | 0.24 | 0.16 | - |
| cis-9,10-Methyleneoctadecanoic acid (C19:0 cyclo ω8c) | 12.28 | 11.02 | 11.45 |
Synthetic and Biotechnological Approaches for Cis 9 Nonadecenoic Acid Production
Chemical Synthesis Pathways for Specific Isomers
Chemical synthesis provides a direct route to cis-9-nonadecenoic acid, allowing for the precise placement of the double bond and control over its stereochemistry. Olefination reactions are central to these synthetic strategies.
Wittig and Julia-Kocienski Olefination Protocols (General Fatty Acid Synthesis Context)
The Wittig reaction and the Julia-Kocienski olefination are powerful and widely used methods for creating carbon-carbon double bonds, making them highly suitable for the synthesis of unsaturated fatty acids. researchgate.netchemrxiv.org
The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed, which often favor the formation of the Z-isomer. researchgate.netorganic-chemistry.org The general approach for synthesizing a long-chain fatty acid like this compound would involve the coupling of two smaller fragments, an aldehyde and a phosphonium salt, designed to yield the desired C19 backbone with the double bond at the C9 position. researchgate.netresearchgate.net The choice of reactants is crucial to ensure the correct placement of the double bond and to avoid the formation of positional isomers. researchgate.net
The Julia-Kocienski olefination , a modification of the original Julia olefination, is another key method that offers excellent stereoselectivity, typically favoring the formation of E-alkenes. mdpi.comresearchgate.netorganic-chemistry.org However, modifications to the protocol can allow for the selective synthesis of Z-alkenes. mdpi.comresearchgate.net This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. mdpi.comnih.gov Its advantages include mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex natural products, including fatty acids. mdpi.comnih.gov The reaction proceeds through a one-pot protocol, which is an advantage in multi-step syntheses. preprints.org
Table 1: Comparison of Wittig and Julia-Kocienski Olefination for Fatty Acid Synthesis
| Feature | Wittig Olefination | Julia-Kocienski Olefination |
| Reactants | Phosphonium ylide and aldehyde/ketone | Heteroaryl sulfone and aldehyde |
| Primary Stereoselectivity | Z-selective with non-stabilized ylides | E-selective, but can be modified for Z-selectivity |
| Key Advantage | Well-established, good for cis-alkene synthesis | High stereoselectivity, mild conditions, functional group tolerance |
| General Application | Synthesis of both E- and Z-olefins | Particularly useful in complex natural product synthesis |
Control of Stereochemistry and Positional Isomerism in Laboratory Synthesis
Achieving high stereoselectivity for the cis (Z) isomer and ensuring the correct positioning of the double bond at C-9 are critical challenges in the laboratory synthesis of this compound.
Stereochemical control in olefination reactions is influenced by several factors, including the structure of the reactants, the choice of solvent, and the reaction temperature. In the Wittig reaction, the use of salt-free, non-stabilized ylides in apolar solvents at low temperatures generally favors the formation of the cis-alkene. organic-chemistry.org For the Julia-Kocienski olefination, while it is predominantly E-selective, recent developments have enabled a switch in selectivity to favor the Z-isomer by modifying the reaction workup. mdpi.comresearchgate.net Other strategies for stereoselective synthesis of cis-alkenes include the palladium-catalyzed hydrogenation of alkynes. organic-chemistry.orgrsc.org
Positional isomerism is controlled by the careful design of the starting materials. In a typical olefination strategy, the carbon chain is broken at the site of the desired double bond. For this compound, this would mean reacting a C9 aldehyde with a C10 phosphonium ylide (or a C10 sulfone). This ensures that the double bond forms exclusively at the C9-C10 position.
Microbial Fermentation and Biotransformation Systems
Biotechnological approaches offer a sustainable alternative to chemical synthesis, utilizing microorganisms to produce valuable chemicals like odd-chain fatty acids from renewable feedstocks.
Engineering Oleaginous Yeasts (e.g., Yarrowia lipolytica) for Odd-Chain Fatty Acid Accumulation
The oleaginous yeast Yarrowia lipolytica is a promising microbial chassis for the production of lipids and fatty acids due to its ability to accumulate high levels of these compounds. acs.orgnih.gov While it naturally produces mainly even-chain fatty acids, metabolic engineering has enabled the production of odd-chain fatty acids (OCFAs), including C19 fatty acids. mdpi.comnih.govfrontiersin.org
The synthesis of OCFAs in Y. lipolytica is typically achieved by providing an odd-chain precursor, such as propionate (B1217596) (a three-carbon molecule), which is converted to propionyl-CoA. nih.govbiorxiv.org Propionyl-CoA then serves as the primer for fatty acid synthesis, leading to the formation of odd-numbered carbon chains. nih.gov Research has shown that engineered strains of Y. lipolytica can produce various OCFAs, including nonadecanoic acid (C19:0) and nonadecenoic acid (C19:1), although often in smaller quantities compared to shorter-chain OCFAs like C15 and C17 derivatives. mdpi.com
Substrate Utilization and Metabolic Engineering Strategies for Enhanced Yields
To enhance the yield of this compound and other OCFAs in Y. lipolytica, various metabolic engineering strategies are employed. These strategies focus on increasing the precursor supply and channeling metabolic flux towards the desired product.
Substrate Utilization: Y. lipolytica can utilize a wide range of low-cost substrates, including glucose, glycerol (B35011), and volatile fatty acids like propionate and acetate. biorxiv.orgmdpi.com Optimizing the co-feeding of these substrates is crucial. For instance, balancing the ratio of glucose and propionate can significantly improve OCFA production. nih.gov Studies have also explored the use of industrial by-products like crude glycerol and sugar beet molasses to reduce production costs. mdpi.com
Metabolic Engineering Strategies:
Enhancing Propionyl-CoA Pool: Overexpression of genes involved in the conversion of propionate to propionyl-CoA is a key strategy. researchgate.net Additionally, disrupting competing pathways that consume propionyl-CoA, such as the methylcitrate cycle, can further increase its availability for OCFA synthesis. nih.gov
Optimizing Desaturation: The introduction of the cis-9 double bond is catalyzed by a Δ9-desaturase enzyme. Overexpression of the corresponding gene (OLE1 in yeast) can increase the proportion of unsaturated fatty acids. mdpi.com Fine-tuning the expression of this enzyme is critical for maximizing the production of this compound specifically.
Table 2: Metabolic Engineering Targets in Yarrowia lipolytica for OCFA Production
| Engineering Target | Strategy | Rationale |
| Propionate Utilization | Overexpress propionyl-CoA synthetase | Increases the pool of the C3 primer for OCFA synthesis. researchgate.net |
| Methylcitrate Cycle | Delete PHD1 gene (2-methylcitrate dehydratase) | Prevents the consumption of propionyl-CoA by a competing pathway. nih.gov |
| Lipid Synthesis | Overexpress DGA2 (diacylglycerol acyltransferase) | Pulls fatty acids towards triacylglycerol (storage lipid) synthesis. mdpi.com |
| Fatty Acid Desaturation | Overexpress OLE1 (Δ9-desaturase) | Introduces the cis-9 double bond into the fatty acid chain. mdpi.com |
| Fatty Acid Degradation | Delete β-oxidation pathway genes | Prevents the breakdown of newly synthesized fatty acids. nih.gov |
Enzymatic Synthesis of Fatty Acids from Renewable Feedstocks
Enzymatic synthesis, or biocatalysis, utilizes isolated enzymes or whole-cell systems to perform specific chemical transformations. This approach offers high selectivity and mild reaction conditions compared to traditional chemical methods.
The enzymatic production of specific fatty acids often involves multi-step cascade reactions. wiley.comnih.gov For instance, long-chain dicarboxylic acids and ω-hydroxycarboxylic acids have been synthesized from renewable fatty acids like oleic acid using a series of enzymatic steps. wiley.commdpi.comresearchgate.net While direct enzymatic synthesis of this compound from simple precursors is less common, enzymes play a crucial role in the broader context of producing fatty acid-derived molecules. Lipases, for example, are widely used for the esterification or transesterification of fatty acids to produce structured lipids. mdpi.comlu.se The development of novel enzyme cascades could provide a future pathway for the targeted synthesis of this compound from renewable feedstocks. researchgate.net
Comparative Biochemical Studies of Cis 9 Nonadecenoic Acid
Comparison of Biological Activities with Saturated Analogs (e.g., Nonadecanoic Acid)
The biological activities of cis-9-nonadecenoic acid, a monounsaturated fatty acid, have been compared with its saturated analog, nonadecanoic acid, particularly in the context of anti-cancer properties. Research has shown that both fatty acids, isolated from the spores of the mushroom Ganoderma lucidum, exhibit anti-tumor activities. ebi.ac.ukresearchgate.net However, studies focusing on the inhibition of cancer cell proliferation have revealed significant differences in their potency.
In studies on the human promyelocytic leukemia cell line (HL-60), nonadecanoic acid (C19:0) demonstrated a markedly higher inhibitory activity on cell proliferation compared to its unsaturated counterparts. nih.gov Specifically, nonadecanoic acid was found to have an IC50 value of 68 µM against HL-60 cells. ncats.iocaymanchem.comncats.iolipidmaps.org This suggests that the absence of a double bond in the acyl chain of the C19 fatty acid enhances its cytotoxic effect on this particular cancer cell line. While this compound is also recognized as an active anti-tumor agent, the available data points to its saturated analog, nonadecanoic acid, as being more potent in inhibiting the proliferation of HL-60 cells. nih.gov
The following table summarizes the reported inhibitory concentrations (IC50) of nonadecanoic acid against the HL-60 cancer cell line, highlighting its significant anti-proliferative effect.
| Compound | Cell Line | Biological Activity | IC50 Value (µM) | Source |
|---|---|---|---|---|
| Nonadecanoic Acid | HL-60 | Inhibition of cell proliferation | 68 | nih.govncats.iocaymanchem.comlipidmaps.org |
Isomeric Differentiation: cis-9 vs. cis-10 Nonadecenoic Acid in Biological Systems
The positioning of the double bond in the carbon chain of a fatty acid can significantly influence its biological activity. In the case of C19 monounsaturated fatty acids, the difference between the cis-9 and cis-10 isomers of nonadecenoic acid has been a subject of investigation.
Both this compound and its isomer, cis-10-nonadecenoic acid, have been examined for their anti-tumor properties. Cis-10-nonadecenoic acid has been reported to inhibit the proliferation of HL-60 cells with an IC50 value of 295 µM. biomol.combertin-bioreagent.comcaymanchem.comcaymanchem.com This is considerably higher than the IC50 value of its saturated counterpart, nonadecanoic acid (68 µM), indicating a lower potency for the cis-10 isomer in this specific assay. nih.gov
Interestingly, a study on the inhibition of gastric H+,K+-ATPase by various unsaturated fatty acids found that the inhibitory activity was not significantly altered by a change in the position of the double bond in C19:1 fatty acids. This suggests that for certain biological targets, the precise location of the double bond between the 9th and 10th carbon may not be a critical determinant of activity.
The table below presents the available data on the anti-proliferative activity of the C19 fatty acid isomers against HL-60 cells.
| Compound | Cell Line | Biological Activity | IC50 Value (µM) | Source |
|---|---|---|---|---|
| Nonadecanoic Acid | HL-60 | Inhibition of cell proliferation | 68 | nih.govncats.io |
| cis-10-Nonadecenoic Acid | HL-60 | Inhibition of cell proliferation | 295 | biomol.comcaymanchem.com |
| This compound | HL-60 | Inhibits tumor cell proliferation and induces apoptosis | Not explicitly quantified in the same study | ebi.ac.ukresearchgate.net |
Structural-Activity Relationships Among C19 Fatty Acids and Other Monounsaturated Fatty Acids
The biological activity of fatty acids is intricately linked to their structural features, including the length of the carbon chain, the number and position of double bonds, and the stereochemistry (cis/trans) of these bonds. For C19 fatty acids and other monounsaturated fatty acids, these structural nuances dictate their interactions with biological systems.
Studies on the structure-activity relationships of long-chain fatty acids have revealed several key principles. For instance, in the context of inhibiting gastric H+,K+-ATPase, it was observed that among cis-unsaturated fatty acids with a single double bond, there is an optimal carbon chain length for inhibitory activity. Furthermore, the cis configuration of the double bond generally leads to greater potency compared to the corresponding trans isomer. This highlights the importance of the spatial arrangement of the acyl chain in molecular interactions.
In the case of anti-proliferative activity against cancer cells, the degree of saturation appears to be a critical factor. As noted earlier, the saturated C19 fatty acid, nonadecanoic acid, exhibits stronger inhibitory effects on HL-60 cell proliferation than its monounsaturated counterparts. nih.gov This suggests that the presence of a double bond, which introduces a kink in the fatty acid chain, may reduce its ability to interact with the molecular target responsible for this cytotoxic effect.
The odd-numbered carbon chain of C19 fatty acids also sets them apart from the more common even-numbered fatty acids found in mammals. This structural distinction can influence their metabolic processing and incorporation into complex lipids, potentially leading to unique biological effects.
Impact of Chain Length and Double Bond Position on Metabolic Fates in Cell Models
The metabolic fate of fatty acids within a cell, including their incorporation into cellular lipids and their involvement in various metabolic pathways, is heavily influenced by their chain length and the position of their double bonds.
In cancer cells, the metabolism of fatty acids is often reprogrammed to support rapid proliferation and survival. nih.govfrontiersin.org Studies have shown that cancer cells can take up and incorporate exogenous fatty acids, including C19 fatty acids, into their cellular lipids. For instance, research on the human breast cancer cell line ZR-75-1 demonstrated the extensive esterification of C19 steroids to long-chain fatty acids. nih.gov This indicates that the cellular machinery for fatty acid activation and esterification can process these atypical fatty acids.
A study on endometrial cancer revealed altered metabolism and composition of fatty acids, with higher relative amounts of nonadecenoic acid (C19:1) observed in cancerous tissues compared to normal tissues. mdpi.com This suggests a potential role for C19:1 in the pathophysiology of this cancer. The altered levels could be a consequence of changes in fatty acid uptake, synthesis, or degradation pathways within the cancer cells.
The specific position of the double bond can also influence how a fatty acid is metabolized. While direct evidence on the metabolic fate of this compound in specific cell models is limited, it is known that fatty acids can be elongated, desaturated, or undergo β-oxidation. The enzymes responsible for these transformations often exhibit substrate specificity based on chain length and the location of double bonds. Therefore, it is plausible that this compound and its isomers are metabolized differently, leading to the generation of distinct downstream signaling molecules or their differential incorporation into various lipid species, such as phospholipids (B1166683) and triglycerides, within the cell. nih.govaai.org
Future Research Directions and Unexplored Avenues
Elucidation of Species-Specific Roles and Bioactivities of cis-9-Nonadecenoic Acid
While initial studies have hinted at the potential of this compound, a significant knowledge gap remains regarding its precise roles and bioactivities across different species. This fatty acid has been identified in various organisms, from fungi to mammals, suggesting diverse physiological functions. ebi.ac.uknih.gov
In the fungus Ganoderma lucidum (reishi mushroom), this compound, along with nonadecanoic acid, has been identified as an active compound responsible for inhibiting tumor cell proliferation and inducing apoptosis in human promyelocytic leukemia (HL-60) cells. ebi.ac.ukresearchgate.netresearchgate.net This anti-tumor activity is a key area for further investigation. chemicalbook.comchemsrc.com Research has also noted its presence in other microorganisms, such as Streptomyces species and the oleaginous yeast Yarrowia lipolytica. researchgate.netmdpi.commdpi.com In the world of insects, nonadecanoic acid, a related saturated fatty acid, is a major component of the defensive secretion of the termite Rhinotermes marginalis, hinting at potential roles for its unsaturated counterpart in insect biology. ebi.ac.uk
Furthermore, this compound has been detected in mammalian tissues and is associated with various metabolic processes. nih.gov For instance, it is found in the meat of fattening bulls and its levels can be influenced by dietary fats. nih.gov Understanding how its concentration and function differ between, for example, a fungus known for medicinal properties and a mammal's metabolic system is crucial. Future research should focus on comparative studies to elucidate these species-specific roles.
Table 1: Documented Bioactivities of this compound
| Bioactivity | Organism/Cell Line | Research Finding |
| Anti-tumor | Human promyelocytic leukemia (HL-60) cells | Inhibits cell proliferation and induces apoptosis. ebi.ac.ukresearchgate.netresearchgate.net |
| Anti-inflammatory | Mouse macrophages | Prevents LPS-induced tumor necrosis factor production. biomol.comcaymanchem.com |
| p53 Inhibition | In vitro | Inhibits the DNA binding activity of the p53 tumor suppressor protein. chemsrc.comcaymanchem.com |
Advanced Omics-Based Approaches (Lipidomics, Metabolomics) for Comprehensive Profiling
To gain a holistic understanding of this compound's role in biological systems, the application of advanced "omics" technologies is paramount. Lipidomics and metabolomics, in particular, offer powerful tools to comprehensively profile this fatty acid and its metabolic network.
Lipidomics enables the large-scale identification and quantification of all lipids within a biological sample. This approach can pinpoint the exact lipid species containing this compound, such as specific phospholipids (B1166683) or triglycerides, and how their abundance changes in response to different physiological or pathological conditions. nih.govmdpi.comnih.gov For example, integrated lipidomic and metabolomic analyses have been used to study the effects of frozen storage on pork lipids and to identify biomarkers for fat deposition in chicken meat. nih.govnih.gov Such studies provide a framework for investigating the distribution and modification of this compound within the broader lipidome.
Metabolomics, the study of all small molecules (metabolites) in a system, can reveal the metabolic pathways in which this compound is involved. researchgate.netmdpi.com By tracing the metabolic fate of isotopically labeled this compound, researchers can identify its precursors, downstream products, and the enzymes that catalyze these transformations. This will be crucial for understanding its biosynthesis, degradation, and interaction with other metabolic pathways. Several software tools, such as MS-DIAL and LipidBlast, are available to facilitate the analysis of the vast datasets generated by these omics approaches. biorxiv.org
Investigation of Novel Enzymatic Systems and Biosynthetic Pathways
The biosynthesis of long-chain fatty acids like this compound is a complex process involving a series of enzymatic reactions. ebi.ac.uk In most organisms, fatty acid synthesis begins with acetyl-CoA and involves elongation and desaturation steps. nih.govcuni.cz The elongation of fatty acids is carried out by fatty acid elongase (Elovl) enzymes, while desaturases introduce double bonds at specific positions. researchgate.netwikipathways.org
While the general principles of fatty acid biosynthesis are understood, the specific enzymes responsible for the production of a C19 fatty acid like this compound are not well-characterized in many species. Research in plants and teleost fish has detailed pathways for long-chain polyunsaturated fatty acids, but the synthesis of odd-chain fatty acids like C19:1 often involves different precursor molecules and enzymatic specificities. researchgate.netmdpi.com For instance, in the yeast Yarrowia lipolytica, the production of odd-chain fatty acids can be engineered by providing precursors like propionate (B1217596). nih.gov
Future investigations should aim to identify and characterize the specific elongases and desaturases involved in this compound synthesis in various organisms. This could involve gene knockout studies, heterologous expression of candidate enzymes, and in vitro enzymatic assays. Uncovering these novel enzymatic systems will not only enhance our fundamental understanding of lipid metabolism but also open doors for the biotechnological production of this fatty acid. Some archaea, for example, are thought to possess a unique combination of enzymes for fatty acid metabolism that could be of industrial interest. nih.gov
Development of Sustainable Production Platforms and Biorefinery Concepts
The potential applications of this compound necessitate the development of sustainable and economically viable production methods. Microbial fermentation using oleaginous yeasts like Yarrowia lipolytica presents a promising platform. mdpi.com These microorganisms can be genetically engineered to enhance the production of specific fatty acids and can often utilize low-cost waste streams as carbon sources, contributing to a circular bioeconomy. mdpi.com
The concept of a biorefinery, which integrates biomass conversion processes to produce a spectrum of products including fuels, chemicals, and materials, is highly relevant for the production of specialty fatty acids. etipbioenergy.euresearchgate.netbmbf.deieabioenergy.com In an oleochemical biorefinery, vegetable oils or microbial lipids can be fractionated and processed to yield high-value fatty acids like this compound alongside other products. wur.nl Research is ongoing to optimize fermentation conditions and metabolic engineering strategies to maximize yields. For example, studies have focused on optimizing the carbon sources and nutrient levels to boost the production of odd-chain fatty acids in Y. lipolytica. mdpi.commdpi.comnih.gov The use of invasive plant biomass as a lipid source is also being explored. researchgate.net
Exploration of Fundamental Biological Functions Beyond Known Cellular Effects
Beyond its identified anti-tumor and anti-inflammatory activities, the fundamental biological roles of this compound remain largely unexplored. As a component of cellular membranes, it could influence membrane fluidity, permeability, and the function of membrane-bound proteins. Its structure, with a cis double bond, introduces a kink in the acyl chain, which can have significant effects on the packing of lipids in a membrane.
Future research should investigate how the incorporation of this compound into different lipid classes affects cellular processes such as signal transduction, vesicle trafficking, and intercellular communication. mdpi-res.com It is also important to explore its role as a signaling molecule itself or as a precursor to other bioactive lipids. For instance, other fatty acids are known to act as ligands for nuclear receptors, thereby regulating gene expression. Whether this compound has similar functions is an open question. Its potential role in counteracting the negative effects of saturated fatty acids on cellular function also warrants further investigation. nih.gov
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, paving the way for new applications in medicine, biotechnology, and beyond.
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and purifying cis-9-Nonadecenoic acid from natural sources, such as fungal spores or plant extracts?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., hexane or chloroform/methanol mixtures) followed by column chromatography using silica gel or reverse-phase columns. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. For fungal sources like Ganoderma lucidum spores, a combination of Soxhlet extraction and preparative TLC has been employed to isolate C19 fatty acids, including this compound .
Q. How is the structural characterization of this compound validated in experimental settings?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the double bond position (cis-9 configuration) and carbon chain length. Infrared (IR) spectroscopy can verify carboxylic acid functional groups. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What in vitro assays are commonly used to study the bioactivity of this compound, such as cytotoxicity or anti-tumor effects?
- Methodological Answer : The MTT assay is widely used to assess cytotoxicity in cancer cell lines (e.g., HL-60 leukemia cells). Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. For anti-tumor activity, dose-response curves (e.g., IC₅₀ values) and comparative studies with saturated/unsaturated analogs are critical .
Advanced Research Questions
Q. How do researchers address discrepancies in reported bioactivity data for this compound across different cell lines or experimental models?
- Methodological Answer : Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or impurities in the compound. Rigorous quality control (e.g., ≥95% purity via GC) and replication across multiple cell lines (e.g., epithelial vs. blood cancers) are essential. Meta-analyses of existing datasets can identify trends, while molecular docking studies may explain differential binding to cellular targets .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Chemical modification focuses on the carboxylic acid group (e.g., esterification, amidation) or double bond (e.g., epoxidation). Stereoselective synthesis using Wittig or cross-metathesis reactions ensures cis-configuration retention. Isotopic labeling (e.g., ¹³C at C-9) enables metabolic tracing in mechanistic studies .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they resolved?
- Methodological Answer : Matrix interference (e.g., lipids, proteins) requires pre-treatment steps like solid-phase extraction (SPE) or derivatization (e.g., methyl ester formation for GC-MS). Ultra-high-resolution LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Internal standards (e.g., deuterated analogs) correct for recovery variability .
Data Reliability and Interdisciplinary Approaches
Q. How can researchers ensure the reproducibility of this compound studies in light of variability in natural product sourcing?
- Methodological Answer : Batch-to-batch consistency is verified via chromatographic fingerprinting (HPLC-DAD or GC-FID). Collaborative sourcing (e.g., fungal strain banks) and synthetic analogs reduce dependence on natural extracts. Open-data platforms for sharing spectral and bioactivity data improve transparency .
Q. What interdisciplinary methodologies integrate omics technologies (e.g., lipidomics, proteomics) to elucidate the mechanistic pathways of this compound?
- Methodological Answer : Lipidomic profiling identifies downstream metabolites (e.g., prostaglandins or ceramides). Proteomic workflows (e.g., SILAC labeling) highlight protein targets like fatty acid-binding proteins (FABPs) or apoptosis regulators. Network pharmacology models link bioactivity to pathways (e.g., PI3K/AKT or MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
